N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
Overview
Description
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, a piperazine ring, and a phthalazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole intermediate is then reacted with 4-acetylpiperazine in the presence of a base such as triethylamine.
Introduction of the Phthalazine Moiety: The final step involves coupling the piperazine-benzimidazole intermediate with a phthalazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like DMF (dimethylformamide)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzimidazole rings using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use as a therapeutic agent in treating infections and possibly cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial cell wall synthesis or viral replication enzymes.
Pathways Involved: It could inhibit key enzymes or proteins involved in microbial growth and replication, leading to cell death or inhibition of viral replication
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Piperazine Derivatives: Compounds such as piperazine citrate, used as an anthelmintic.
Phthalazine Derivatives: Compounds like phthalazone, used in various chemical syntheses
Uniqueness
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is unique due to its multi-functional structure, which combines the properties of benzimidazole, piperazine, and phthalazine moieties. This structural complexity may contribute to its broad-spectrum biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-17-20-6-4-5-7-21(20)26(36)33(29-17)16-25(35)27-19-8-9-23-22(14-19)28-24(30(23)3)15-31-10-12-32(13-11-31)18(2)34/h4-9,14H,10-13,15-16H2,1-3H3,(H,27,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTDAJKHMJZQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC4=C(C=C3)N(C(=N4)CN5CCN(CC5)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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